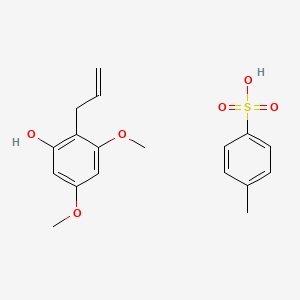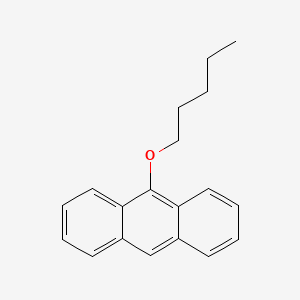
Dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate is an organic compound with the molecular formula C10H14O4. It is characterized by the presence of a propanedioate (malonate) ester group and a 2-methylbuta-2,3-dien-1-yl moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
-
Esterification: : One common method to synthesize dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate involves the esterification of 2-methylbuta-2,3-dien-1-ol with malonic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to drive the esterification to completion.
-
Transesterification: : Another approach is the transesterification of dimethyl malonate with 2-methylbuta-2,3-dien-1-ol. This reaction can be catalyzed by a base such as sodium methoxide or an enzyme under milder conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized catalysts can facilitate large-scale synthesis.
化学反应分析
Types of Reactions
-
Oxidation: : Dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
-
Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
-
Substitution: : Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety, forming amides or thioesters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
科学研究应用
Dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate has several applications in scientific research:
-
Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Medicinal Chemistry: : The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
-
Material Science: : It is used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
-
Biological Studies: : Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.
作用机制
The mechanism by which dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s reactivity is influenced by the electron-rich diene moiety and the electron-withdrawing ester groups, which can participate in various chemical reactions.
相似化合物的比较
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the diene moiety.
Diethyl (2-methylbuta-2,3-dien-1-yl)propanedioate: An analog with ethyl ester groups instead of methyl.
Dimethyl (2-buten-1-yl)propanedioate: Similar structure but with a butenyl group instead of a methylbuta-dienyl group.
Uniqueness
Dimethyl (2-methylbuta-2,3-dien-1-yl)propanedioate is unique due to the presence of the 2-methylbuta-2,3-dien-1-yl moiety, which imparts distinct reactivity and potential for forming complex molecular architectures. This makes it a valuable compound in synthetic organic chemistry and various research applications.
属性
CAS 编号 |
113495-70-8 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
InChI |
InChI=1S/C10H14O4/c1-5-7(2)6-8(9(11)13-3)10(12)14-4/h8H,1,6H2,2-4H3 |
InChI 键 |
VMYLMHFJPAUCEP-UHFFFAOYSA-N |
规范 SMILES |
CC(=C=C)CC(C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;1,2,3,4-tetrahydrobenzo[a]anthracene-4,12-diol](/img/structure/B14316303.png)
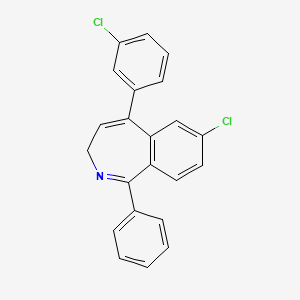
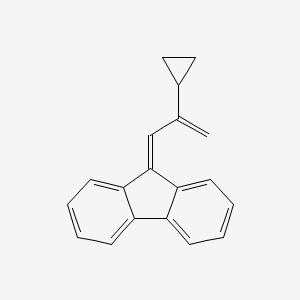
methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
![N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14316327.png)

![1,2,4,5-Tetraazaspiro[5.6]dodecane-3-thione](/img/structure/B14316334.png)
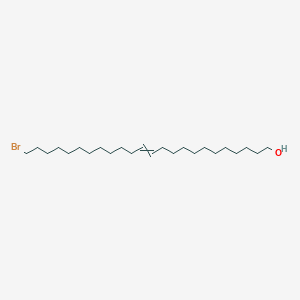
![4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14316345.png)
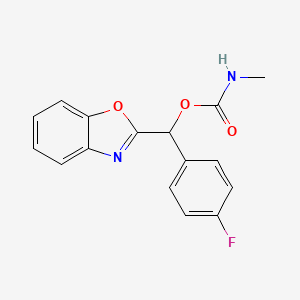
![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)
